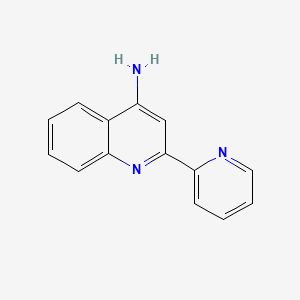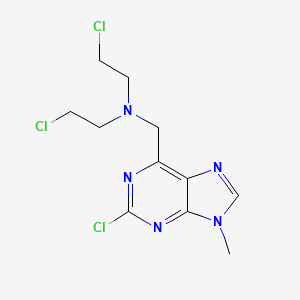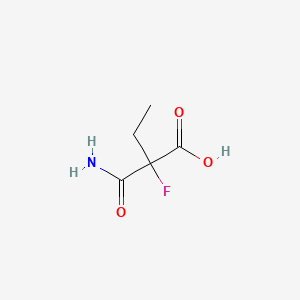
7beta-Methyltestosterone propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7beta-Methyltestosterone propionate is a synthetic derivative of testosterone, an anabolic-androgenic steroid. This compound is characterized by the addition of a methyl group at the 7th position and a propionate ester at the 17th position. These modifications enhance its anabolic properties while reducing its androgenic effects, making it a valuable compound in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7beta-Methyltestosterone propionate typically involves the esterification of 7beta-Methyltestosterone with propionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 7beta-Methyltestosterone propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol.
Substitution: The propionate ester can be substituted with other ester groups through transesterification reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid or base catalysts are used in transesterification reactions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound alcohol.
Substitution: Various ester derivatives depending on the substituent used.
Scientific Research Applications
7beta-Methyltestosterone propionate has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Employed in studies investigating the effects of anabolic steroids on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and muscle-wasting conditions.
Industry: Utilized in the development of performance-enhancing drugs and supplements.
Mechanism of Action
7beta-Methyltestosterone propionate exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to the transcription of specific genes involved in muscle growth, protein synthesis, and other anabolic processes. The compound’s unique structure allows for a more selective activation of anabolic pathways while minimizing androgenic effects.
Comparison with Similar Compounds
Testosterone propionate: Another esterified form of testosterone with similar anabolic properties but a shorter half-life.
Nandrolone propionate: A derivative of nandrolone with similar anabolic effects but different androgenic properties.
Drostanolone propionate: A synthetic anabolic-androgenic steroid with a similar structure but different pharmacokinetic properties.
Uniqueness: 7beta-Methyltestosterone propionate is unique due to its specific modifications at the 7th and 17th positions, which enhance its anabolic effects while reducing androgenic side effects. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
40475-13-6 |
|---|---|
Molecular Formula |
C23H34O3 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
[(7S,8R,9S,10R,13S,14S,17S)-7,10,13-trimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C23H34O3/c1-5-20(25)26-19-7-6-17-21-14(2)12-15-13-16(24)8-10-22(15,3)18(21)9-11-23(17,19)4/h13-14,17-19,21H,5-12H2,1-4H3/t14-,17-,18-,19-,21-,22-,23-/m0/s1 |
InChI Key |
JGZZOTUMEGZYFB-VLDMRYIUSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4=CC(=O)CC[C@]34C)C)C |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


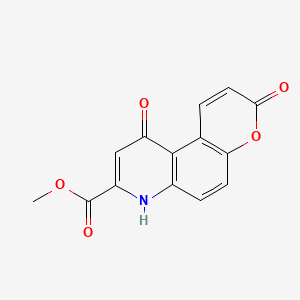
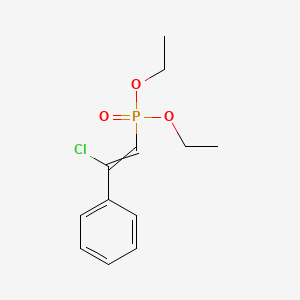

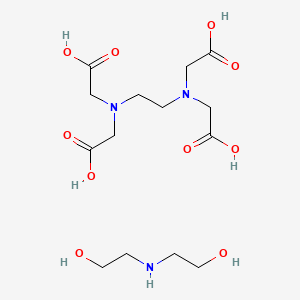


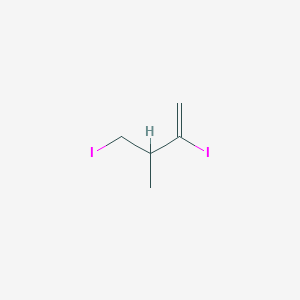

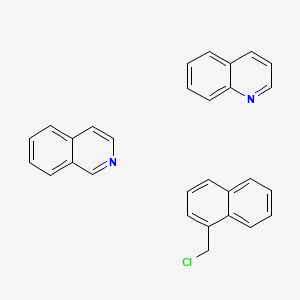
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12811130.png)
